molecular formula C13H11F3N2O2 B13682081 Methyl 5-Methyl-2-[4-(trifluoromethyl)phenyl]imidazole-4-carboxylate

Methyl 5-Methyl-2-[4-(trifluoromethyl)phenyl]imidazole-4-carboxylate

Cat. No.: B13682081
M. Wt: 284.23 g/mol
InChI Key: NMGLXLUQQSYHEZ-UHFFFAOYSA-N
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Description

Methyl 5-Methyl-2-[4-(trifluoromethyl)phenyl]imidazole-4-carboxylate is a synthetic organic compound belonging to the imidazole family. Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms. This particular compound is characterized by the presence of a trifluoromethyl group attached to the phenyl ring, which imparts unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-Methyl-2-[4-(trifluoromethyl)phenyl]imidazole-4-carboxylate typically involves the cyclization of amido-nitriles. One common method involves the use of nickel-catalyzed addition to nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are mild, allowing for the inclusion of various functional groups, including aryl halides and aromatic heterocycles .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using similar cyclization techniques. The process may include the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction is monitored using techniques such as TLC (Thin Layer Chromatography) to ensure complete conversion of reactants .

Chemical Reactions Analysis

Types of Reactions

Methyl 5-Methyl-2-[4-(trifluoromethyl)phenyl]imidazole-4-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Mechanism of Action

The mechanism of action of Methyl 5-Methyl-2-[4-(trifluoromethyl)phenyl]imidazole-4-carboxylate involves its interaction with specific molecular targets. The compound can act as a peroxisome proliferator-activated receptor agonist, playing a role in the regulation of central inflammation . It may also inhibit certain enzymes, leading to reduced production of inflammatory mediators .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 5-Methyl-2-[4-(trifluoromethyl)phenyl]imidazole-4-carboxylate is unique due to its specific imidazole structure combined with the trifluoromethyl group, which imparts distinct chemical and biological properties. This combination makes it a valuable compound for various applications in research and industry .

Properties

Molecular Formula

C13H11F3N2O2

Molecular Weight

284.23 g/mol

IUPAC Name

methyl 5-methyl-2-[4-(trifluoromethyl)phenyl]-1H-imidazole-4-carboxylate

InChI

InChI=1S/C13H11F3N2O2/c1-7-10(12(19)20-2)18-11(17-7)8-3-5-9(6-4-8)13(14,15)16/h3-6H,1-2H3,(H,17,18)

InChI Key

NMGLXLUQQSYHEZ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=C(N1)C2=CC=C(C=C2)C(F)(F)F)C(=O)OC

Origin of Product

United States

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